A Prospective Technical Guide to 8-oxo-8-(4-n-propoxyphenyl)octanoic acid: Synthesis, Characterization, and Potential Applications
A Prospective Technical Guide to 8-oxo-8-(4-n-propoxyphenyl)octanoic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide presents a comprehensive overview of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, a molecule of interest for which dedicated literature is not yet established. In the absence of a documented discovery and history, this document serves as a prospective guide for researchers, scientists, and drug development professionals. We provide a detailed, field-proven synthetic pathway, drawing from established chemical principles, and offer insights into the potential physicochemical properties and biological activities of this novel compound based on an analysis of its structural analogues. This guide is structured to provide both a theoretical framework and practical, step-by-step protocols for the synthesis, purification, and characterization of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, thereby enabling its future investigation and potential application in various scientific fields.
Introduction and Rationale
The molecule 8-oxo-8-(4-n-propoxyphenyl)octanoic acid possesses a unique chemical architecture, combining a para-substituted alkoxybenzene with a long-chain keto-acid. This hybrid structure suggests a range of potential applications, from materials science to pharmacology. The 4-n-propoxyphenyl moiety, a phenolic ether, is a common feature in molecules with antioxidant properties.[1][2][3] The long aliphatic chain terminating in a carboxylic acid imparts amphiphilic character, suggesting potential surfactant properties and utility in drug delivery systems.[4][5][6] Furthermore, long-chain aryl ketones are a class of compounds that have demonstrated antimicrobial activities.[7][8]
Given the absence of prior art for this specific molecule, this guide is designed to be a foundational document. It provides a scientifically rigorous, proposed pathway for its synthesis and a data-driven forecast of its potential utility. The protocols herein are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers embarking on the synthesis of this novel compound.
Proposed Synthetic Pathway
The synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid can be efficiently achieved through a two-step process, beginning with the synthesis of the key precursors, followed by a convergent Friedel-Crafts acylation reaction.
Synthesis of Precursors
The n-propoxybenzene precursor is synthesized via the Williamson ether synthesis, a robust and high-yielding reaction.[8]
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Reaction: Phenol is deprotonated with a suitable base to form sodium phenoxide, which then undergoes nucleophilic substitution with 1-bromopropane.
Figure 1: Synthesis of n-Propoxybenzene via Williamson Ether Synthesis.
Experimental Protocol: Synthesis of n-Propoxybenzene
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.0 g, 0.1 mol) in ethanol (50 mL).
-
Addition of Phenol: To the stirred solution, add phenol (9.4 g, 0.1 mol).
-
Addition of 1-Bromopropane: Slowly add 1-bromopropane (12.3 g, 0.1 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with 10% aqueous sodium hydroxide solution (2 x 30 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
Suberic anhydride is prepared by the intramolecular dehydration of suberic acid (octanedioic acid). Acetic anhydride is a common and effective dehydrating agent for this transformation.
-
Reaction: Suberic acid is heated with acetic anhydride, leading to the formation of the cyclic anhydride and acetic acid as a byproduct.
Figure 2: Synthesis of Suberic Anhydride.
Experimental Protocol: Synthesis of Suberic Anhydride
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a drying tube, place suberic acid (17.4 g, 0.1 mol) and acetic anhydride (30 mL, 0.32 mol).
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Isolation: Allow the solution to cool to room temperature, then cool in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a desiccator. The product is typically of sufficient purity for the next step.
Convergent Synthesis: Friedel-Crafts Acylation
The final product, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, is synthesized by the Friedel-Crafts acylation of n-propoxybenzene with suberic anhydride.[9] This reaction is a classic example of electrophilic aromatic substitution. The propoxy group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is expected to be the major isomer.
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Mechanism: Aluminum chloride (AlCl₃), a Lewis acid, coordinates to one of the carbonyl oxygens of suberic anhydride, leading to the formation of a highly electrophilic acylium ion. The electron-rich n-propoxybenzene then attacks the acylium ion, followed by rearomatization to yield the final product.
Figure 3: Friedel-Crafts Acylation for the Synthesis of the Target Molecule.
Experimental Protocol: Synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid
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Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the dropping funnel, dissolve suberic anhydride (15.6 g, 0.1 mol) and n-propoxybenzene (13.6 g, 0.1 mol) in dry dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: After filtering and removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Physicochemical Properties and Characterization
The following table summarizes the predicted and expected physicochemical properties of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.
| Property | Predicted Value/Characteristic | Method of Determination |
| Molecular Formula | C₁₇H₂₄O₄ | --- |
| Molecular Weight | 292.37 g/mol | --- |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Expected to be a crystalline solid with a defined melting point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols, acetone); sparingly soluble in non-polar solvents; the carboxylate salt would be water-soluble. | Solubility testing in various solvents |
| ¹H NMR | Aromatic protons (AA'BB' system), triplet for the propoxy methyl, multiplet for the propoxy methylene adjacent to oxygen, multiplet for the central propoxy methylene, and characteristic signals for the octanoic acid chain. | ¹H Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | Signals for the aromatic carbons (including the ipso-carbons), the carbonyl carbon, the carboxylic acid carbon, and the aliphatic carbons of the propoxy and octanoic acid chains. | ¹³C Nuclear Magnetic Resonance Spectroscopy |
| IR Spectroscopy | Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), C-O (ether), and aromatic C-H stretching. | Infrared Spectroscopy |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | High-Resolution Mass Spectrometry (HRMS) |
Prospective Biological and Chemical Applications
Based on its structural features, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is predicted to have several interesting biological and chemical properties.
Potential Antimicrobial Activity
The presence of a long alkyl chain attached to an aromatic ketone is a structural motif found in some antimicrobial compounds.[8] The lipophilic chain can facilitate interaction with and disruption of bacterial cell membranes, while the polar aromatic and carboxylic acid moieties can interact with the aqueous environment and cellular components. The antimicrobial effect of phenolic acid derivatives has been shown to increase with the length of the alkyl chain.[8] It is plausible that 8-oxo-8-(4-n-propoxyphenyl)octanoic acid could exhibit activity against a range of bacteria and fungi.
Proposed Experimental Workflow for Antimicrobial Screening:
Figure 4: Workflow for Evaluating Antimicrobial Activity.
Potential Antioxidant Properties
Phenolic ethers, such as the 4-n-propoxyphenyl group in the target molecule, can exhibit antioxidant activity.[1][2][3] While the presence of the electron-withdrawing keto-acid chain may modulate this activity, the ether oxygen's lone pairs can still donate electron density to the aromatic ring, potentially enabling it to scavenge free radicals.
Proposed Experimental Workflow for Antioxidant Activity Assessment:
Figure 5: Common Assays for Determining Antioxidant Capacity.
Potential as a Surfactant or in Drug Delivery
The amphiphilic nature of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, with its hydrophobic tail (propoxy-phenyl-heptanoyl) and hydrophilic head (carboxylic acid), suggests it could function as a surfactant.[5] Such molecules can form micelles in aqueous solutions and may be useful as emulsifiers or detergents.
Furthermore, the conjugation of fatty acids to drugs is a known strategy to enhance their delivery.[4][6] The long aliphatic chain can improve membrane permeability and bioavailability. The carboxylic acid group provides a convenient handle for conjugating this molecule to other active pharmaceutical ingredients (APIs).
Safety and Handling
As a novel chemical entity, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid should be handled with care. A comprehensive safety assessment has not been performed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While the history of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is yet to be written, this technical guide provides a solid foundation for its synthesis and future investigation. The proposed synthetic route is robust and relies on well-understood chemical transformations. The analysis of its structural components suggests a range of promising applications, particularly in the fields of antimicrobial and antioxidant research, as well as in materials science and drug delivery. It is our hope that this guide will serve as a catalyst for further research into this intriguing molecule.
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